Tetrahydroxyazon SCl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-hydroxy-3-[(2,3,4-trihydroxyphenyl)diazenyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O7S/c13-5-3-7(10(17)9(4-5)23(20,21)22)15-14-6-1-2-8(16)12(19)11(6)18/h1-4,16-19H,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRIXANRVPNCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514408 | |
| Record name | 5-Chloro-2-hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946153-47-5 | |
| Record name | 5-Chloro-2-hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivative Chemistry of Tetrahydroxyazon Scl
Established Synthetic Pathways for 2,2′,3,4-Tetrahydroxy-3′-sulfo-5-chloroazobenzene (Tetrahydroxyazon SCl)
The synthesis of 2,2′,3,4-Tetrahydroxy-3′-sulfo-5-chloroazobenzene, also known as this compound, is primarily achieved through a classic azo coupling reaction. This involves the diazotization of an aromatic amine followed by its reaction with a coupling component.
Synthesis from Pyrogallol (B1678534) and 2-Aminophenol-5-chlorobenzenesulfonic Acid
The established method for synthesizing this compound utilizes pyrogallol and 2-aminophenol-5-chlorobenzenesulfonic acid as the primary reactants. researchgate.net The synthesis is a two-step process:
Diazotization: The first step is the conversion of the primary aromatic amine, 2-aminophenol-5-chlorobenzenesulfonic acid, into a diazonium salt. This reaction is conducted in a highly acidic medium, typically using hydrochloric acid (HCl), and at a cold temperature (usually between 0–5 °C). digitellinc.comchemistrystudent.com Sodium nitrite (B80452) is introduced to the acidic solution of the amine, which leads to the formation of the corresponding diazonium salt. numberanalytics.com Maintaining a low temperature is critical to ensure the stability of the diazonium salt, which is prone to decomposition. chemistrystudent.com
Azo Coupling: The freshly prepared diazonium salt is then coupled with pyrogallol. jomardpublishing.com This reaction is typically carried out in a basic or slightly acidic medium. jomardpublishing.comwalshmedicalmedia.com The pyrogallol, being an activated aromatic compound, reacts with the diazonium salt to form the final azo dye, this compound. walshmedicalmedia.comwikipedia.org The hydroxyl groups on the pyrogallol activate the ring, facilitating the electrophilic attack by the diazonium ion. walshmedicalmedia.com
Mechanistic Considerations of the Azo Coupling Reaction in this compound Formation
The formation of this compound is an electrophilic aromatic substitution reaction. numberanalytics.comwikipedia.org The key mechanistic steps are:
Electrophile Formation: The diazotization of 2-aminophenol-5-chlorobenzenesulfonic acid generates the aryldiazonium cation, which acts as the electrophile. numberanalytics.comwikipedia.org
Nucleophilic Attack: The pyrogallol molecule, particularly under basic conditions where it can form a more reactive phenoxide ion, acts as the nucleophile. walshmedicalmedia.com The electron-rich aromatic ring of pyrogallol attacks the positively charged terminal nitrogen of the diazonium salt. numberanalytics.com
Substitution: The substitution typically occurs at the para position of the coupling agent (pyrogallol) due to electronic and steric factors. walshmedicalmedia.comwikipedia.org If the para position is already occupied, the reaction may occur at an ortho position, though this is generally slower. walshmedicalmedia.comwikipedia.org
Proton Loss: The reaction proceeds through the formation of a sigma complex (a resonance-stabilized intermediate), followed by the loss of a proton to restore the aromaticity of the ring and yield the stable azo compound. numberanalytics.com
Optimization Strategies for this compound Synthesis
Optimizing the synthesis of this compound focuses on improving reaction yield and purity, as well as incorporating more environmentally friendly practices.
Improving Reaction Yield and Purity Through Process Parameter Adjustment
Several parameters are critical for maximizing the yield and purity of this compound:
| Parameter | Optimal Condition | Rationale |
| Temperature | 0–5°C during diazotization | Prevents the decomposition of the unstable diazonium salt. chemistrystudent.com |
| pH | Strongly acidic for diazotization, mildly acidic to basic for coupling | Acid stabilizes the diazonium salt, while the coupling reaction rate is pH-dependent, often faster at higher pH. walshmedicalmedia.comwikipedia.org |
| Solvent | Typically aqueous | The use of water is common, though solvent-free conditions are being explored for green chemistry. tandfonline.com |
| Reactant Purity | High purity of starting materials | Minimizes the formation of side products and impurities. |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to azo dye synthesis to reduce its environmental impact. digitellinc.com Key approaches include:
Solvent-Free Synthesis: Grinding techniques that avoid the use of solvents are being developed. tandfonline.comrsc.org This method has been shown to be simple, rapid, and environmentally benign. tandfonline.com
Use of Solid Acid Catalysts: Replacing liquid acids like HCl with recyclable solid acid catalysts, such as nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) or sulfonic acid functionalized magnetic nanoparticles, can make the process greener. tandfonline.comrsc.org These catalysts are often more efficient, less corrosive, and easier to separate from the reaction mixture. tandfonline.comrsc.org
Biodegradable Reagents: The use of biodegradable and non-toxic substances, like alginic acid to replace mineral acids in diazotization, is a promising green alternative. digitellinc.com
Room Temperature Reactions: Methodologies that allow the reaction to proceed at room temperature reduce energy consumption and simplify the process by eliminating the need for strict low-temperature control. tandfonline.comrsc.org
Design and Synthesis of Novel this compound Derivatives
The molecular structure of this compound can be modified to create novel derivatives with potentially enhanced or different properties. The synthesis of such derivatives often involves:
Varying the Starting Materials: By using different substituted aromatic amines or coupling agents, a library of new azo compounds can be generated. For instance, novel azo derivatives have been synthesized using substituted pyrogallol. researchgate.net
Post-Synthetic Modification: Chemical modification of the synthesized this compound molecule can also lead to new derivatives.
Computational Design: The design of new derivatives can be guided by computational methods to predict their properties before undertaking their synthesis.
For example, a similar compound, 2,2',3,4-tetrahydroxy-3'-sulpho-5'-carboxyazobenzene (tetrahydroxyazon SC), was synthesized for the first time for specific analytical applications. niscpr.res.in The synthesis of various other azo derivatives, such as those with hydrazide-hydrazone moieties or those based on tetrahydroacridine, highlights the versatility of azo chemistry in creating new molecules with specific functionalities. researchgate.netnih.gov The generation of α-arylacetophenone derivatives through Grignard reactions and aryne transformations also showcases advanced synthetic strategies for creating complex molecular architectures. rsc.org
Systematic Modification of Substituents for Targeted Properties (e.g., Tetrahydroxyazon SC, Tetrahydroxyazon SN, Tetrahydroxyazon 2S)
The general synthetic pathway to this compound and its analogues involves the diazotization of a substituted aminophenol sulfonic acid, which is then coupled with pyrogallol (1,2,3-trihydroxybenzene). The identity of the final compound is determined by the specific substituents on the starting aminophenol. This modular approach allows for the introduction of different functional groups onto the phenyl ring, thereby altering the electronic and chelating properties of the resulting azo dye. These modifications are deliberately made to enhance sensitivity and selectivity for the spectrophotometric determination of various metal ions. chemicalbook.comresearchgate.netresearchgate.net
The core reaction proceeds in two main steps:
Diazotization : A primary aromatic amine (the substituted 2-aminophenol) is treated with a source of nitrous acid (typically sodium nitrite, NaNO₂) under cold, acidic conditions (e.g., with HCl at 0°C) to form a reactive diazonium salt. researchgate.net
Azo Coupling : The diazonium salt is then added to a solution of the coupling agent, pyrogallol, which is an electron-rich aromatic compound. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile, typically attacking the para position to one of the hydroxyl groups of pyrogallol. researchgate.net
This systematic approach has led to the development of a series of Tetrahydroxyazon derivatives, each with distinct characteristics.
This compound (2,2',3,4-Tetrahydroxy-3'-sulfo-5'-chlorazobenzene) While a specific paper detailing the synthesis of this compound was not identified in the search, its synthesis can be reliably inferred from the established methodology for its analogues. The logical precursors are 2-amino-5-chlorobenzenesulfonic acid and pyrogallol. The presence of the chloro group (-Cl) defines this particular derivative. researchgate.netjomardpublishing.com It has been investigated as an analytical reagent for the determination of copper. jomardpublishing.com
Tetrahydroxyazon SC (2,2',3,4-tetrahydroxy-3'-sulpho-5'-carboxyazobenzene) This derivative incorporates a carboxyl group (-COOH). It has been synthesized for the first time for use in the direct spectrophotometric determination of zirconium(IV). researchgate.netCurrent time information in Bangalore, IN. The synthesis begins with 2-aminophenol-4-carboxy-6-sulphonic acid, which is diazotized and coupled with pyrogallol. Current time information in Bangalore, IN. The resulting molecule forms a stable red complex with zirconium(IV) in a highly acidic medium. researchgate.netCurrent time information in Bangalore, IN.
Tetrahydroxyazon SN (2,2′,3,4-Tetrahydroxy-3′-sulpho-5′-nitroazobenzene) Characterized by the presence of a nitro group (-NO₂), Tetrahydroxyazon SN is synthesized using a well-known technique and has been used to develop a selective and sensitive spectrophotometric method for determining aluminium. chemicalbook.comresearchgate.netjomardpublishing.com It forms a distinct orange chelate with aluminium at pH 4, with a molar absorptivity of 5.46 × 10⁴ L mol⁻¹ cm⁻¹ at 479 nm. researchgate.net The synthesis has also been cited in studies involving the determination of samarium(III) and vanadium(V). jomardpublishing.comjomardpublishing.com
Tetrahydroxyazon 2S (2,2',3,4-Tetrahydroxy-3',5'-disulphoazobenzene) This analogue is distinguished by the presence of two sulfonic acid groups (-SO₃H), which enhances its water solubility. A detailed synthesis for Tetrahydroxyazon 2S has been described. researchgate.net It begins with the diazotization of 2-aminophenol-4,6-disulphonic acid, followed by azo coupling with pyrogallol. researchgate.net The resulting reagent has been successfully used for the sensitive and selective spectrophotometric determination of both aluminium and indium. researchgate.netresearchgate.net
The table below summarizes the key differences between these derivatives based on the starting materials used for their synthesis.
| Target Compound | Full Chemical Name | Key Substituent(s) | Starting Amine Precursor |
| This compound | 5-Chloro-2-hydroxy-3-[(2,3,4-trihydroxyphenyl)diazenyl]benzenesulfonic acid jomardpublishing.com | Chloro (-Cl) | 2-Amino-5-chlorobenzenesulfonic acid |
| Tetrahydroxyazon SC | 2,2',3,4-Tetrahydroxy-3'-sulpho-5'-carboxyazobenzene Current time information in Bangalore, IN. | Carboxy (-COOH) | 2-Aminophenol-4-carboxy-6-sulphonic acid Current time information in Bangalore, IN. |
| Tetrahydroxyazon SN | 2,2′,3,4-Tetrahydroxy-3′-sulpho-5′-nitroazobenzene chemicalbook.com | Nitro (-NO₂) | 2-Amino-4-nitro-6-sulfonic acid |
| Tetrahydroxyazon 2S | 2,2',3,4-Tetrahydroxy-3',5'-disulphoazobenzene researchgate.net | Disulpho (-SO₃H) | 2-Aminophenol-4,6-disulphonic acid researchgate.net |
Exploration of Structural Isomers and Analogues
The compounds Tetrahydroxyazon SC, SN, and 2S are themselves considered structural analogues of this compound. This family of compounds demonstrates how the targeted properties of a molecule can be rationally engineered by altering peripheral functional groups while maintaining a common structural core. The choice of substituent (e.g., -Cl, -COOH, -NO₂) influences the electronic properties of the azo dye, which in turn affects the stability, stoichiometry, and spectral characteristics (e.g., maximum absorbance wavelength) of the metal complexes it forms. researchgate.netresearchgate.net
Beyond these prepared analogues, the potential for other structural isomers exists for this compound.
Constitutional Isomers : The name "this compound" implies a specific arrangement of substituents on the two aromatic rings. However, constitutional isomers could exist where the chloro, sulfo, and hydroxyl groups are positioned at different locations on the rings. For example, the starting amine could be an isomer of 2-amino-5-chlorobenzenesulfonic acid. These variations would likely lead to significant changes in the compound's chelating and spectral properties.
Geometric Isomers : The central azo group (-N=N-) is subject to geometric isomerism. Azo compounds can exist as either the E (trans) or Z (cis) isomer. The E isomer, where the aromatic rings are on opposite sides of the N=N bond, is generally more stable. The Z isomer is sterically hindered and often less stable, though it can be formed under certain conditions, such as upon photoirradiation. The thermal stability of cis isomers of chromophores is a known area of study. researchgate.net While specific research into the isolation and differential properties of the E/Z isomers of this compound was not found, this isomerism is a fundamental characteristic of the azobenzene (B91143) scaffold.
The exploration of these analogues and the theoretical possibility of various isomers underscore the chemical diversity achievable from a single parent structure, enabling the creation of specialized reagents for analytical chemistry.
Coordination Chemistry of Tetrahydroxyazon Scl with Metal Ions
Fundamental Principles of Tetrahydroxyazon SCl-Metal Ion Complexation
The ability of this compound to form complexes with metal ions is rooted in its molecular structure and the nature of the interactions that can be established.
This compound, also known as 2,2',3,4-tetrahydroxy-3'-sulpho-5'-carboxyazobenzene, possesses multiple potential donor atoms that can participate in the coordination of a metal ion. These donor atoms are primarily the oxygen atoms of the hydroxyl (-OH) and carboxyl (-COOH) groups, as well as the nitrogen atoms of the azo group (-N=N-). The specific atoms that bind to a metal ion, known as the coordination sites, can vary depending on the metal ion and the reaction conditions. The presence of these multiple binding sites allows this compound to act as a chelating ligand, forming a stable ring structure with the metal ion. This chelation effect significantly enhances the stability of the resulting metal complex.
Stoichiometry and Stability of this compound-Metal Complexes
The stoichiometry and stability of the complexes formed between this compound and metal ions are critical parameters that determine their utility.
The molar ratio, or stoichiometry, of a metal-ligand complex refers to the proportion of metal ions to ligand molecules in the complex. This ratio can be determined using various spectrophotometric methods, such as the mole ratio method and Job's method of continuous variations. d-nb.info For instance, studies have shown that this compound can form complexes with different stoichiometries depending on the metal ion. With copper(II), a 1:2 (metal:ligand) complex has been reported. researchgate.net In another study involving a similar tetrahydroxyazo compound, a 1:1 complex with copper(II) was observed. scirp.org For zirconium(IV), a 1:2 (metal:ligand) complex is formed. researchgate.net Similarly, a 1:2 complex has been reported with aluminum. researchgate.net
Table 1: Stoichiometry of Metal-Tetrahydroxyazon SCl Complexes
| Metal Ion | Molar Ratio (Metal:Ligand) | Reference |
|---|---|---|
| Copper(II) | 1:2 | researchgate.net |
| Zirconium(IV) | 1:2 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The stability of a metal complex can be described in terms of both thermodynamics and kinetics. researchgate.netsci-hub.ru Thermodynamic stability refers to the extent to which a complex will form under a given set of conditions at equilibrium, and it is quantified by the stability constant (K). researchgate.netsci-hub.ru A larger stability constant indicates a more stable complex. Kinetic stability, on the other hand, refers to the rate at which a complex undergoes ligand exchange reactions. gcnayanangal.comsci-hub.ru
Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide further insight into the complexation reaction. researchgate.net The formation of stable complexes is generally an exothermic process. scielo.org.za Kinetic studies can elucidate the mechanism of complex formation and the factors that influence the reaction rate. rsc.orgrsc.org
The stability of metal-Tetrahydroxyazon SCl complexes is significantly influenced by the pH of the solution. The pH affects the protonation state of the ligand's functional groups. researchgate.netnih.gov For example, at lower pH values, the hydroxyl and carboxyl groups will be protonated, reducing their ability to coordinate with metal ions. As the pH increases, these groups deprotonate, making the ligand a more effective chelating agent and leading to the formation of more stable complexes. nih.govmdpi.com Studies have shown that the stability constants of metal complexes often increase with increasing pH up to a certain point. scirp.orgiaea.org
Ionic strength of the solution also plays a role in complex stability. scirp.org Generally, an increase in ionic strength leads to a decrease in the stability constant of the metal complex. chemijournal.comresearchgate.net This is due to the increased concentration of ions in the solution, which can shield the charges of the metal ion and the ligand, thereby weakening their interaction. chemijournal.com
Table 2: Factors Influencing Complex Stability
| Factor | Influence on Stability | General Trend |
|---|---|---|
| pH | Affects ligand protonation | Stability generally increases with pH to an optimal value |
This table is interactive. Click on the headers to sort the data.
Spectroscopic Investigations of this compound-Metal Complexes
Spectroscopic methods are pivotal in elucidating the nature of the complexes formed between this compound and metal ions. These techniques provide insights into the formation of new chemical species, their electronic properties, and their quantitative characteristics.
The reaction of this compound with certain metal ions results in a distinct color change, a phenomenon known as chromogenic complex formation. A notable example is the interaction with Zirconium(IV) ions. In a highly acidic medium (2 M HCl), this compound forms a vibrant red complex with Zirconium(IV). researchgate.netiaea.orgresearchgate.net This qualitative observation is the first indication of a coordination event, where the ligand binds to the metal ion, altering the electronic distribution and, consequently, the wavelengths of light absorbed by the molecule. The formation of this stable red complex, (Zr-tetrahydroxyazon SC), is rapid and forms the basis for the direct spectrophotometric determination of zirconium(IV). iaea.orgresearchgate.net The stoichiometric composition of this complex in an aqueous solution has been determined to be 1:2, indicating that one Zirconium(IV) ion coordinates with two molecules of this compound. researchgate.netresearchgate.net
Quantitative analysis of the chromogenic complexes relies on the principles of spectrophotometry, particularly the Beer-Lambert Law. Each complex exhibits a characteristic absorption maximum (λmax) and molar absorptivity (ε), which are crucial parameters for its analytical application. Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and is an intrinsic property of the complex.
The red Zirconium(IV)-Tetrahydroxyazon SCl complex, for instance, displays a maximum absorption at a wavelength of 495 nm. researchgate.netiaea.orgresearchgate.net At this wavelength, the complex has a high molar absorptivity of 4.9 x 10⁴ L mol⁻¹ cm⁻¹. researchgate.netiaea.orgresearchgate.net This high value signifies a strong absorbance, which contributes to the high sensitivity of analytical methods utilizing this complex. The absorbance of the complex is stable and follows Beer's law within a specific concentration range of Zirconium(IV), making it suitable for quantitative measurements. researchgate.netresearchgate.net
Table 1: Spectroscopic Data for this compound-Metal Complexes
| Metal Ion | Complex | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Stoichiometry (Metal:Ligand) |
|---|---|---|---|---|
| Zirconium(IV) | Zr-tetrahydroxyazon SC | 495 | 4.9 x 10⁴ | 1:2 |
This interactive table summarizes the key spectroscopic parameters for the well-characterized Zirconium(IV) complex with this compound.
Chelation Effects and Polydentate Behavior of this compound
The ability of this compound to form stable complexes with metal ions is attributed to the chelate effect. Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple-toothed) ligand and a single central metal atom. libretexts.org This results in the formation of a ring structure, which is entropically more favorable than the formation of complexes with monodentate ligands. libretexts.org
This compound is a polydentate ligand. Its structure, containing multiple hydroxyl (-OH) groups and an azo (-N=N-) group, provides several potential donor atoms for coordination with a metal ion. researchgate.net Azo dyes, in general, can act as bidentate or tridentate ligands. researchgate.net Coordination typically involves the nitrogen atoms of the azo group and the oxygen atoms of the phenolic hydroxyl groups. mdpi.comcore.ac.uk The presence of hydroxyl groups ortho to the azo group, as is the case in this compound's precursor structures, enhances the stability of the formed metal complex due to the favorable positioning for chelation. researchgate.net This multidentate nature allows this compound to firmly bind to a metal ion, leading to the formation of stable chelate complexes.
Comparative Analysis of this compound with Related Ligands in Coordination Chemistry
The coordinating properties of this compound can be better understood by comparing it with structurally related azo dye ligands. One such related compound is 2,2',3,4-tetrahydroxy-3',5'-disulphoazobenzene (Tetrahydroxyazon 2S). This ligand has been utilized for the spectrophotometric determination of aluminum(III) and indium(III). researchgate.net
The complexes of Tetrahydroxyazon 2S with aluminum and indium exhibit different spectroscopic properties compared to the Zirconium(IV) complex of this compound. The Al(III)-Tetrahydroxyazon 2S complex has an absorption maximum at 500 nm with a molar absorptivity of 6.42 x 10⁴ L mol⁻¹ cm⁻¹. researchgate.net The In(III)-Tetrahydroxyazon 2S complex shows an absorption maximum at 495 nm and a higher molar absorptivity of 7.70 x 10⁴ L mol⁻¹ cm⁻¹. researchgate.net
A key difference lies in the stoichiometry of the complexes. While this compound forms a 1:2 complex with Zirconium(IV), Tetrahydroxyazon 2S forms 1:1 complexes with both Aluminum(III) and Indium(III). researchgate.net This difference in stoichiometry can be attributed to factors such as the size and charge of the metal ion, as well as the specific steric and electronic environment created by the ligand around the metal center.
Other azo dyes, such as those derived from 4-aminoantipyrine, have also been shown to be effective multidentate ligands, forming stable complexes with various transition metal ions like Co(II), Ni(II), and Cu(II). derpharmachemica.com These ligands often act as tetradentate, coordinating through azo nitrogen, phenolic oxygen, and other functional groups present in the molecule. derpharmachemica.com This broader context highlights that while the fundamental principles of chelation by azo dyes are similar, the specific properties of the resulting metal complexes, including their absorption spectra, molar absorptivity, and stoichiometry, are highly dependent on the precise structure of the ligand and the nature of the metal ion.
Table 2: Comparison of Spectroscopic Data for Related Azo Dye-Metal Complexes
| Ligand | Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Stoichiometry (Metal:Ligand) |
|---|---|---|---|---|
| This compound | Zirconium(IV) | 495 | 4.9 x 10⁴ | 1:2 |
| Tetrahydroxyazon 2S | Aluminum(III) | 500 | 6.42 x 10⁴ | 1:1 |
| Tetrahydroxyazon 2S | Indium(III) | 495 | 7.70 x 10⁴ | 1:1 |
This interactive table provides a comparative overview of the spectroscopic data for complexes of this compound and a related ligand, Tetrahydroxyazon 2S, with different metal ions.
Analytical Method Development and Validation Utilizing Tetrahydroxyazon Scl
Design and Optimization of Analytical Procedures for Metal Determination with Tetrahydroxyazon SCl
The initial phase of method development focuses on establishing the procedure's objectives, optimizing the measurement conditions, and ensuring its applicability to real-world samples.
The first step in developing a new analytical method is to define its purpose and scope, outlining the performance parameters and acceptance criteria. researchgate.net For methods employing this compound, the primary objective is typically the rapid, simple, and selective quantification of specific metal ions, such as Zirconium(IV) (Zr(IV)) and Copper(II) (Cu(II)), in various, often complex, matrices. researchgate.netiaea.orgresearchgate.net
The analytical target profile (ATP) for a this compound-based method would include:
Analyte: Specific metal ions (e.g., Zr(IV), Cu(II)). researchgate.netresearchgate.net
Matrix: Industrial alloys (aluminum, zinc, copper-based), and potentially environmental or biological samples. researchgate.netiaea.orgunesco.org
Measurement Technique: UV-Visible Spectrophotometry. researchgate.net
Performance Goals: To achieve high sensitivity and selectivity, allowing for the direct determination of the target analyte with minimal sample preparation and without interference from other matrix components. researchgate.netiaea.org The goal is to create a procedure that is reproducible when performed by different analysts in different labs. researchgate.net
Spectrophotometric methods rely on the formation of a colored complex between the target analyte and a reagent, in this case, this compound. The intensity of the color, measured as absorbance, is proportional to the concentration of the analyte. Optimization of parameters is crucial for maximizing sensitivity and stability.
For the determination of Zirconium(IV) , a related compound, 2,2',3,4-tetrahydroxy-3'-sulpho-5'-carboxyazobenzene (tetrahydroxyazon SC), forms a stable, red-colored complex. researchgate.netiaea.org The reaction is instantaneous and the complex's absorbance remains stable for at least three days. researchgate.net Key optimized parameters for this analysis are detailed in the table below. researchgate.netiaea.org
For the determination of Copper(II) , this compound (2,2′,3,4-Tetrahydroxy-3′-sulfo-5-chloroazobenzene) has been studied. It forms a complex with Cu(II) at a low pH. researchgate.net In some applications, surfactants like cetyltrimethylammonium bromide (CTMAB) are introduced to enhance the analytical properties of the complex formed. unesco.org
| Parameter | Zirconium(IV) Determination researchgate.netiaea.org | Copper(II) Determination researchgate.net |
|---|---|---|
| Reagent | Tetrahydroxyazon SC | This compound |
| Wavelength of Max. Absorbance (λmax) | 495 nm | Not Specified |
| Optimal pH / Medium | 2 M HCl | pH 2 |
| Metal-to-Ligand Stoichiometry | 1:2 | 1:1 |
| Molar Absorptivity (ε) | 4.9 x 10⁴ L mol⁻¹ cm⁻¹ | Not Specified |
A robust analytical method must be applicable to various sample types. Sample preparation is a critical step to extract the analyte and remove potential interferences. For methods using this compound, the goal is often to simplify or eliminate complex preparation steps.
For Industrial Alloys: A significant advantage of the method for Zr(IV) determination is its direct applicability to aluminum, zinc, and copper-based alloys without requiring prior separation procedures. researchgate.netiaea.org The sample preparation simply involves dissolving the alloy to bring the metal ions into solution. A standard solution of Zr(IV), for instance, can be prepared by dissolving its salt in 2 M HCl. researchgate.net
For Environmental and Biological Samples: While specific applications of this compound in these matrices are not detailed in the provided sources, general sample preparation for metal analysis in such matrices often involves more extensive procedures. For example, analysis of copper in human serum requires deproteination using trichloroacetic acid to release the metal from proteins. asianpubs.org Analysis of metals in soil samples may require mineralization and solvent extraction to isolate the analyte. pjoes.com The robustness of a this compound method would be tested against the potential interferences present in these complex sample types.
Performance Characteristics and Validation of this compound-Based Analytical Methods
Validation is the process of providing documented evidence that an analytical method is suitable for its intended use. scielo.br It involves evaluating several key performance characteristics.
Specificity refers to the ability of a method to assess unequivocally the analyte in the presence of other components that may be expected to be present in the sample matrix. researchgate.netscielo.br
Zirconium(IV): The spectrophotometric method using the related tetrahydroxyazon SC reagent is reported to be highly selective for the determination of Zr(IV). researchgate.netiaea.org Its successful application to certified standard alloys of aluminum, zinc, and copper demonstrates its ability to measure Zr(IV) without interference from these major metallic components. researchgate.netiaea.org
Copper(II): The complexation between Cu(II) and this compound has been studied, forming the basis for a selective determination method. researchgate.net The selectivity of such a method would need to be formally validated by demonstrating the absence of interference from other ions commonly found alongside copper in samples like alloys. researchgate.netunesco.org
Linearity is the ability of an analytical method to elicit results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.net The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net
For the determination of Zirconium(IV) with its corresponding reagent, the absorbance of the complex was found to obey Beer's law, indicating a linear relationship between absorbance and concentration. researchgate.netiaea.org The specific validation parameters are summarized in the table below.
| Performance Parameter | Finding researchgate.netiaea.org |
|---|---|
| Analyte | Zirconium(IV) |
| Linearity (Beer's Law) | Confirmed |
| Applicable Range | 0.10 - 2.80 µg/mL |
| Molar Absorptivity (ε) | 4.9 x 10⁴ L mol⁻¹ cm⁻¹ |
| Stoichiometry (Zr:Reagent) | 1:2 |
Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics in the validation of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy. rsc.org The LOQ is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy. rsc.org
For spectrophotometric methods, such as those using this compound as a chromogenic reagent, the LOD and LOQ are typically determined from the calibration curve. The calculation often uses the standard deviation of the response (σ) and the slope of the calibration curve (S), as defined by the International Council for Harmonisation (ICH) guidelines. cabidigitallibrary.org The formulas are generally expressed as:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
The standard deviation of the response (σ) can be estimated from the standard deviation of the y-intercepts of regression lines, the standard deviation of blank sample measurements, or the residual standard deviation of the regression line. cabidigitallibrary.org
In a hypothetical method for the determination of a metal ion using this compound, one would prepare a series of low-concentration standards and a blank. After measuring the absorbance, the LOD and LOQ would be calculated. The table below presents illustrative data for such a determination.
Table 1: Illustrative LOD and LOQ Data for a Hypothetical Metal Ion Analysis using this compound This data is for illustrative purposes and is not derived from documented experiments with this compound.
| Parameter | Value | Unit | Method of Calculation |
|---|---|---|---|
| Slope of Calibration Curve (S) | 0.85 | Absorbance/µg·L⁻¹ | Linear Regression |
| Standard Deviation of Intercept (σ) | 0.0025 | Absorbance | Based on 10 Blank Measurements |
| Limit of Detection (LOD) | 0.0097 | µg·L⁻¹ | 3.3 * (σ / S) |
| Limit of Quantification (LOQ) | 0.0294 | µg·L⁻¹ | 10 * (σ / S) |
Evaluation of Robustness and Ruggedness of Analytical Procedures
Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. cabidigitallibrary.orguokerbala.edu.iq Ruggedness is often considered a component of robustness and evaluates the method's reproducibility when subjected to variations such as different analysts, instruments, or laboratories. naturalspublishing.com
For a spectrophotometric method involving this compound, robustness would be assessed by intentionally varying critical parameters and observing the effect on the analytical results (e.g., absorbance, calculated concentration). Typical parameters to investigate include:
pH of the buffer solution
Concentration of the this compound reagent
Reaction time
Temperature
Wavelength of measurement
The evaluation is often performed using an experimental design, such as a Youden test or a Plackett-Burman design, to efficiently study the effects of multiple parameters simultaneously. cabidigitallibrary.org The results are statistically analyzed to identify which parameters must be strictly controlled.
Table 2: Illustrative Robustness Study for a Hypothetical Spectrophotometric Method using this compound This data is for illustrative purposes and is not derived from documented experiments with this compound.
| Parameter Varied | Nominal Value | Variation | Effect on Result (% Change) | Significance |
|---|---|---|---|---|
| pH | 2.0 | ± 0.2 | 4.5% | Significant |
| Wavelength (nm) | 495 | ± 2 | 1.2% | Not Significant |
| Reagent Concentration (mM) | 0.1 | ± 0.01 | 0.8% | Not Significant |
| Temperature (°C) | 25 | ± 5 | 0.5% | Not Significant |
| Analyst | Analyst 1 | Analyst 2 | 1.5% | Not Significant |
| Instrument | Spectrophotometer A | Spectrophotometer B | 1.8% | Not Significant |
The results indicate that pH is a critical parameter that must be carefully controlled in this hypothetical method.
Precision and Accuracy Assessments
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. bsu.az It is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the analytical result to the true or accepted reference value, often expressed as percent recovery. bsu.az
Validation of an analytical method requires assessment of precision at different levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment.
Reproducibility: Expresses the precision between different laboratories.
Accuracy is typically evaluated by analyzing a certified reference material (CRM) or by performing recovery studies on a sample spiked with a known amount of the analyte.
Table 3: Illustrative Precision and Accuracy Data for a Hypothetical Metal Ion Analysis using this compound This data is for illustrative purposes and is not derived from documented experiments with this compound.
| Parameter | Concentration Level (µg·L⁻¹) | Result |
|---|---|---|
| Repeatability (n=6) | 10 | RSD = 1.8% |
| 50 | RSD = 1.2% | |
| 100 | RSD = 0.9% | |
| Intermediate Precision (n=6, 3 days) | 10 | RSD = 2.5% |
| 50 | RSD = 2.1% | |
| 100 | RSD = 1.5% | |
| Accuracy (Spike Recovery) | Spiked at 10 µg·L⁻¹ | Recovery = 98.5% |
| Spiked at 50 µg·L⁻¹ | Recovery = 101.2% | |
| Spiked at 100 µg·L⁻¹ | Recovery = 99.3% |
Application of this compound in Trace Metal Analysis
Azo dyes are well-known for their ability to form colored complexes with metal ions, making them valuable reagents in spectrophotometric analysis. This compound and its analogues are designed for this purpose.
A 2006 conference abstract mentions the use of This compound in the presence of cetyltrimethylammonium bromide (CTMAB) for the spectrophotometric determination of copper in alloys, indicating its utility in trace metal analysis. unesco.org
Furthermore, research on the closely related compound 2,2',3,4-tetrahydroxy-3'-sulpho-5'-carboxyazobenzene (tetrahydroxyazon SC) has demonstrated its effectiveness in the direct spectrophotometric determination of Zirconium(IV). iaea.orgresearchgate.net In this method, tetrahydroxyazon SC forms a red complex with Zirconium(IV) in a 2 M HCl medium, with a maximum absorption at 495 nm. The method was reported to be highly sensitive and selective, obeying Beer's law in the concentration range of 0.10-2.80 mg·mL⁻¹. iaea.orgresearchgate.net This application was successfully used to determine Zirconium(IV) in aluminum, zinc, and copper-based standard certified alloys without requiring prior separation procedures. iaea.orgresearchgate.net The molar absorptivity was found to be 4.9 x 10⁴ L·mol⁻¹·cm⁻¹, signifying a sensitive analytical response. iaea.orgresearchgate.net
Advancements in Automated Analytical Systems Using this compound
While specific documented applications of this compound in automated systems are not prevalent, the characteristics of spectrophotometric methods based on such reagents make them highly amenable to automation. The rapid and stable color-forming reaction described for related compounds is ideal for integration into automated platforms like Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA).
In a hypothetical automated system, a carrier stream (e.g., a buffer) would merge with the sample solution and a solution of this compound. The mixture would then pass through a reaction coil to ensure complete complex formation before flowing into a detector cell within a spectrophotometer.
Benefits of automating a method using this compound would include:
High Throughput: A large number of samples can be analyzed in a short period.
Improved Reproducibility: The precise timing and mixing controlled by the system minimize variations that can occur with manual procedures.
Reduced Reagent Consumption: Automated systems use significantly smaller volumes of sample and reagents, making the analysis more cost-effective and environmentally friendly.
Minimized Human Error: Automation reduces the potential for errors associated with manual dilutions and additions.
Such systems are particularly valuable for routine quality control in industries where the rapid analysis of trace metals in numerous samples is required.
Advanced Characterization of Tetrahydroxyazon Scl and Its Metal Complexes
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of molecular compounds, offering non-destructive methods to probe various aspects of their structure and bonding.
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. For conjugated systems like azo dyes, this technique is particularly informative. The spectrum of the free ligand exhibits characteristic absorption bands corresponding to π–π* and n–π* transitions within the aromatic rings and the azo group. libretexts.org
Upon complexation with a metal ion, the ligand's electronic structure is perturbed, leading to significant changes in the UV-Vis spectrum. Typically, a bathochromic (red) shift of the main absorption band is observed. This shift indicates a narrowing of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), confirming the coordination of the metal ion to the ligand.
Research on sulfonated tetrahydroxyazon derivatives has provided specific data on these spectral shifts. For instance, the complexation of Tetrahydroxyazon 2S with aluminum (Al³⁺) and indium (In³⁺) ions results in new, distinct absorption maxima. researchgate.net Similarly, Tetrahydroxyazon SN forms an orange-colored chelate with aluminum that has a maximum absorbance at 479 nm. researchgate.net These findings are critical for determining the optimal conditions for spectrophotometric analysis and for understanding the electronic nature of the metal-ligand bond.
| Compound | Metal Ion | pH | Maximum Absorbance (λmax, nm) | Reference |
|---|---|---|---|---|
| Tetrahydroxyazon 2S Complex | Aluminium (Al³⁺) | 5.0 | 500 | researchgate.net |
| Tetrahydroxyazon 2S Complex | Indium (In³⁺) | - | 495 | researchgate.net |
| Tetrahydroxyazon SN Complex | Aluminium (Al³⁺) | 4.0 | 479 | researchgate.net |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of chemical bonds. jasco-global.com For a molecule like Tetrahydroxyazon SCl, these techniques are invaluable for identifying key functional groups and confirming metal coordination.
The IR spectrum would be characterized by several key absorption bands:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
Aromatic C-H Stretching: Sharp peaks typically appearing just above 3000 cm⁻¹.
N=N Stretching: The azo group vibration, which is often weak in the IR spectrum, is expected between 1400-1500 cm⁻¹. nih.gov
S=O Stretching: Strong, characteristic bands for the sulfonate group (-SO₃H) are expected around 1030-1080 cm⁻¹ and 1150-1230 cm⁻¹. nih.gov
C=C Aromatic Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
Upon complexation with a metal ion, shifts in these vibrational frequencies provide direct evidence of bonding. For example, a shift or disappearance of the O-H bending vibration and a shift in the N=N stretching frequency would indicate that the metal ion is coordinated through the hydroxyl oxygen and azo nitrogen atoms. nih.gov Raman spectroscopy provides complementary information and is particularly sensitive to the symmetric N=N stretch, which can be weak in the IR spectrum. researchgate.net
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Change upon Metal Complexation |
|---|---|---|---|
| -OH (Hydroxyl) | O-H Stretch | 3200-3600 | Broadening and/or shift |
| -N=N- (Azo) | N=N Stretch | 1400-1500 | Shift to lower frequency (red shift) |
| -SO₃H (Sulfonate) | S=O Asymmetric & Symmetric Stretch | 1150-1230 & 1030-1080 | Minimal shift if not involved in coordination |
| Aromatic Ring | C=C Stretch | 1450-1600 | Minor shifts |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. semanticscholar.org ¹H-NMR, which probes the environment of hydrogen atoms, is particularly useful for studying the complexation of ligands like this compound.
The ¹H-NMR spectrum of the free ligand would show distinct signals for the protons on the aromatic rings. The chemical shifts of these protons are sensitive to their electronic environment. Upon chelation with a metal ion, protons located near the coordination sites will experience a significant change in their chemical shift. For instance, if the metal binds to the hydroxyl and azo groups, the aromatic protons on adjacent positions will be deshielded, causing their signals to shift downfield. The disappearance of the labile hydroxyl proton signal upon complexation can also serve as strong evidence of coordination via deprotonation of the OH group. researchgate.netresearchgate.net This analysis helps to pinpoint the specific atoms on the ligand that are involved in bonding with the metal center. nih.gov
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical (oxidation) state of the elements within the top few nanometers of a sample.
For a metal complex of this compound, an XPS analysis would proceed in two stages. First, a survey scan would be performed to identify all the elements present, such as Carbon (C), Oxygen (O), Nitrogen (N), Sulfur (S), and the specific metal ion. Subsequently, high-resolution scans would be acquired for the core-level electrons of these elements.
The binding energies of these core electrons are sensitive to the chemical environment. For example:
N 1s: The nitrogen peak can be resolved into components corresponding to the azo group (-N=N-) and potentially other nitrogen-containing functionalities. A shift in the binding energy of the azo nitrogen upon complexation would confirm its involvement in the coordinate bond.
O 1s: The oxygen spectrum can distinguish between oxygen in hydroxyl (-OH) groups and sulfonate (-SO₃⁻) groups.
Metal Core Level: The binding energy and peak shape of the metal's core level (e.g., Al 2p, In 3d) can definitively determine its oxidation state within the complex.
This detailed information is crucial for confirming the structure of the complex and understanding the nature of the metal-ligand interactions.
| Element | Core Level | Information Obtained |
|---|---|---|
| Nitrogen | N 1s | Chemical state of azo group, confirmation of coordination |
| Oxygen | O 1s | Distinction between hydroxyl and sulfonate environments |
| Sulfur | S 2p | Confirmation of sulfonate group presence and environment |
| Metal | e.g., Al 2p, Co 2p, Ni 2p | Oxidation state of the central metal ion |
Diffraction and Imaging Techniques
While spectroscopic methods provide valuable information about bonding and functional groups, diffraction techniques are required to determine the precise three-dimensional arrangement of atoms.
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline compound at the atomic level. rigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a metal-Tetrahydroxyazon SCl complex, it is possible to construct a precise model of the electron density and, therefore, the exact positions of all atoms.
An SCXRD analysis provides a wealth of structural information, including:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.
Coordination Environment: The coordination number of the central metal ion and its geometry (e.g., octahedral, tetrahedral).
Stereochemistry: The absolute configuration of chiral centers, if any.
Crystal Packing: Information on how the complex molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-π stacking.
While obtaining single crystals of sufficient quality for SCXRD can be challenging, the resulting structural data is unparalleled in its detail and is considered the definitive proof of a compound's structure. tubitak.gov.tr Although a specific crystal structure for a this compound complex is not publicly available, the table below illustrates the type of parameters that would be determined from such an analysis.
| Crystallographic Parameter | Type of Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |
| Volume (V) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| R-factor | Measure of agreement between experimental data and the final structural model |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a primary technique for investigating the crystalline nature of solid materials. libretexts.orgamericanpharmaceuticalreview.com It provides a unique "fingerprint" for a specific crystalline solid, allowing for the identification of different polymorphic forms, solvates, or co-crystals. americanpharmaceuticalreview.comresearchgate.net
In a hypothetical analysis of this compound, a powdered sample would be irradiated with X-rays at various angles (2θ). The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the 2θ angle, would reveal sharp peaks if the material is crystalline. libretexts.org The position and relative intensities of these peaks are characteristic of the compound's specific crystal lattice structure. americanpharmaceuticalreview.comresearchgate.net For its metal complexes, PXRD would be crucial in confirming the formation of a new crystalline structure, distinct from the free ligand. nih.gov Differences in the diffraction patterns of complexes formed with various metals would indicate the formation of distinct crystal structures.
Table 1: Hypothetical PXRD Data Interpretation for this compound
| Sample | Expected Crystalline Nature | Information Gained from PXRD |
|---|---|---|
| This compound (as synthesized) | Likely crystalline solid | Unique diffraction pattern confirming phase identity and purity. |
| This compound-Copper(II) Complex | New crystalline complex | Different peak positions compared to the free ligand, confirming complexation and providing data on the new crystal structure. |
| Amorphous this compound | Non-crystalline solid | Absence of sharp peaks, showing a broad halo, indicating a lack of long-range atomic order. |
Electron Microscopy (SEM, TEM, HRTEM, STEM) for Morphological and Nanoscale Structural Analysis
Electron microscopy techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM): SEM would be used to study the surface morphology of this compound powder and its metal complexes. It could reveal details about particle shape, size distribution, and aggregation state. researchgate.net
Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging of the internal structure. For metal complexes of this compound, TEM could potentially visualize the shape and size of individual complex nanoparticles. nih.govresearchgate.net
High-Resolution TEM (HRTEM): HRTEM could provide even more detailed structural information, potentially resolving crystal lattice fringes, which would give insight into the crystallinity and atomic arrangement within nanoparticles of the metal complexes.
Scanning Transmission Electron Microscopy (STEM): Often coupled with techniques like Energy-Dispersive X-ray Spectroscopy (EDS), STEM could provide elemental mapping of a metal complex particle, confirming the spatial distribution of the metal, sulfur, chlorine, and other elements within the structure.
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Surface Topography and Local Properties
AFM and STM are scanning probe microscopy techniques that provide ultra-high-resolution, three-dimensional images of surfaces. azooptics.comazom.com
Atomic Force Microscopy (AFM): AFM could be used to image the surface topography of thin films or single crystals of this compound or its metal complexes at the nanoscale. azooptics.com It can be operated in various environments and does not require the sample to be conductive. azooptics.com AFM could measure surface roughness and identify nanoscale features or defects. researchgate.net
Scanning Tunneling Microscopy (STM): STM provides atomic-level resolution but typically requires a conductive or semiconductive sample. azooptics.com If this compound or its complexes could be deposited as an ordered monolayer on a conductive substrate like gold or graphite, STM could potentially resolve the arrangement of individual molecules, providing insights into their packing and orientation on the surface. uni-kiel.de
Mass Spectrometry and Chromatographic Techniques
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. nih.govnorthwestern.edu For this compound (C₁₂H₉ClN₂O₇S), HRMS would confirm its elemental composition by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. When analyzing metal complexes, HRMS would be used to determine the stoichiometry of the complex (i.e., the metal-to-ligand ratio) by identifying the mass of the intact complex ion.
Coupled Techniques (e.g., LC-MS) for Purity Assessment and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govacs.org This technique would be invaluable for assessing the purity of a this compound synthesis product. The LC component would separate the target compound from any impurities, starting materials, or side products. The MS detector would then identify each separated component based on its mass-to-charge ratio. For sulfonated azo dyes, specific LC-MS methods are often required to achieve good separation and detection. nih.govnorthwestern.eduacs.org In the analysis of metal complex formation, LC-MS could be used to monitor the reaction, identifying the free ligand, the final complex, and any intermediate species.
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the effect of heat on a material. uobaghdad.edu.iqresearchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound or its metal complexes, TGA would reveal thermal stability and decomposition patterns. researchgate.net If the complexes contain water or other solvent molecules, TGA would quantify this by showing mass loss at specific temperatures.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can identify phase transitions such as melting, crystallization, and decomposition. uobaghdad.edu.iq For this compound, DSC would determine its melting point and enthalpy of fusion. For its metal complexes, DSC thermograms would show different thermal events compared to the free ligand, providing further evidence of complex formation and information on their thermal stability. researchgate.net
Despite a comprehensive search for scientific literature on the chemical compound “this compound,” also known by its systematic name “2,2′,3,4-Tetrahydroxy-3′-sulfo-5-chloroazobenzene” and CAS number 946153-47-5, no publicly available data on its thermal analysis, specifically Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), or Differential Scanning Calorimetry (DSC), could be located.
The search included queries for the thermal properties of this compound itself, as well as its metal complexes. While the compound is mentioned in literature as a spectrophotometric reagent for the determination of certain metals, such as copper, no studies detailing its thermal decomposition or phase transitions were found.
Consequently, the requested article, which was to be strictly focused on the advanced characterization of this compound and its metal complexes using TGA, DTA, and DSC, cannot be generated due to the absence of the necessary scientific data. The creation of informative content and the mandatory inclusion of data tables for sections 5.4.1 and 5.4.2 is not possible without access to relevant research findings.
Theoretical and Computational Investigations of Tetrahydroxyazon Scl
Quantum Chemical Calculations for Electronic Structure and Reactivity of Tetrahydroxyazon SCl
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules like this compound. These methods provide insights into the distribution of electrons within the molecule and its inherent reactivity.
Molecular Orbital (MO) theory is a cornerstone of quantum chemistry that describes the electronic structure of molecules. A key aspect of MO theory is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial descriptors of a molecule's reactivity and kinetic stability.
For azo dyes, which are structurally related to this compound, the HOMO and LUMO are central to their electronic properties. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's excitability and chemical hardness. researchgate.nettandfonline.com A smaller energy gap generally implies higher reactivity.
In the context of azo dyes, computational studies, often employing Density Functional Theory (DFT), are used to calculate these orbital energies. researchgate.netnih.gov For instance, the shape and energy of frontier orbitals for various azo dyes have been determined using DFT at the B3LYP/6-311+G(d,p) level of theory. researchgate.net These calculations help in understanding the charge transfer characteristics within the molecule. nih.gov
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | Relates to chemical reactivity and stability. researchgate.net |
| Chemical Hardness | η | Measures resistance to change in electron distribution. tandfonline.com |
| Chemical Softness | σ | The reciprocal of hardness, indicating higher reactivity. tandfonline.comnih.gov |
| Electronegativity | χ | The power of an atom to attract electrons to itself. researchgate.net |
| Dipole Moment | μ | Measures the overall polarity of the molecule. researchgate.net |
Theoretical methods are also invaluable for predicting the spectroscopic properties of molecules. For azo dyes, Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate electronic absorption spectra. nih.govnih.gov These calculations can predict the maximum absorption wavelengths (λmax) which are crucial for understanding the color and photochemical behavior of these compounds. acs.org For example, TD-DFT calculations have been successfully used to reproduce the experimental absorption spectra of other azo derivatives in various solvents. nih.gov
This compound is noted to absorb UV light in the 260-280 nm region, with a specific mention of an absorption maximum at 275 nm. cymitquimica.com This absorption is attributed to the electronic transitions within the molecule, which can be modeled using computational methods. Furthermore, its reaction with triphenylguanidine causes a significant shift in the absorption maximum to 340 nm, a phenomenon that can be investigated through modeling of the reaction pathway and the electronic structure of the resulting complex. cymitquimica.com
Computational studies can also elucidate potential reaction pathways, such as the tautomerism between azo and hydrazone forms, which is a known characteristic of some azo dyes. scirp.orguochb.cz DFT calculations can determine the relative energies of these tautomers, providing insight into which form is more stable under different conditions. rsc.org
Computational Modeling of this compound-Metal Ion Interactions
The ability of this compound to act as a ligand for metal ions like Zirconium (Zr) is a key feature. cymitquimica.com Computational modeling provides a molecular-level understanding of these interactions.
The binding energy of the ligand to the metal ion can also be calculated, providing a measure of the stability of the complex. The calculations would involve identifying the most favorable sites on the this compound molecule for coordination with the Zr ion. The hydroxyl groups and the azo nitrogen atoms are likely candidates for coordination. researchgate.netksu.edu.sa DFT calculations on other azo-metal complexes have confirmed that coordination often occurs through the nitrogen atom of the azo group and the oxygen of a nearby hydroxyl group. ugm.ac.id
Table 2: Common Coordination Geometries of Metal Complexes
| Geometry | Coordination Number | Typical Hybridization |
| Octahedral | 6 | d²sp³ or sp³d² |
| Tetrahedral | 4 | sp³ |
| Square Planar | 4 | dsp² |
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. asianpubs.org In the context of this compound-metal ion interactions, MD simulations can model the process of complexation in a solvent environment, providing insights that are not accessible from static quantum chemical calculations. researchgate.nettandfonline.com
MD simulations can reveal how the ligand and metal ion approach each other, how the coordination bonds form, and how the solvent molecules arrange themselves around the complex. This is particularly important for understanding the role of solvation in the stability and reactivity of the complex. For other azo dyes, MD simulations have been used to study their adsorption on surfaces and their behavior in solution. tandfonline.com The simulations can also provide information on the flexibility of the complex and the strength of the non-covalent interactions that contribute to its stability. asianpubs.org
Advanced Computational Techniques in Chemical Research
The field of computational chemistry is continually evolving, with the development of new methods and the increasing power of computers. soci.orglu.se Advanced techniques such as multi-reference quantum chemistry calculations and free energy calculations are providing even more accurate and detailed insights into complex chemical systems. soci.orglu.se
The integration of artificial intelligence and machine learning with computational chemistry is also a rapidly growing area. soci.org These approaches can be used to accelerate the discovery of new materials with desired properties by learning from large datasets of computational and experimental results.
For a compound like this compound, these advanced techniques could be used to build more accurate models of its behavior, from its fundamental electronic properties to its interactions in complex biological or material systems. The development of open-data platforms for computational chemistry is also facilitating greater collaboration and reproducibility in this research area. oscars-project.eu
Predictive Modeling for Novel this compound Derivatives
Predictive modeling, often built upon the foundations of machine learning and SAR, aims to design novel molecules with desired properties in silico before their actual synthesis. mdpi.com By understanding the structure-property relationships of a parent compound like this compound, computational models can be used to predict the properties of hypothetical derivatives. mdpi.com This predictive capability can significantly reduce the time and cost associated with experimental trial-and-error. scielo.br
The process of predictive modeling for novel derivatives would entail:
Generating a virtual library of this compound derivatives with various chemical modifications.
Using a validated computational model to predict the properties of interest for each derivative.
Prioritizing the most promising candidates for synthesis and experimental validation.
The development of such predictive models for this compound derivatives is contingent on the initial generation of foundational data through the methods described in the preceding sections. As this foundational research is not yet available, predictive modeling for novel this compound derivatives remains a future prospect.
Potential Non Biological and Non Clinical Applications of Tetrahydroxyazon Scl in Materials Science
Development of Tetrahydroxyazon SCl-Based Sensors and Chemo-sensors
There is currently no available research data detailing the design of optical sensors based on this compound for specific analytes.
Information regarding the development and application of this compound in electrochemical sensor platforms is not available in the provided search results. General advancements in electrochemical platforms include the use of screen-printed electrodes and various nanomaterials to enhance sensitivity and performance for detecting other compounds. nih.govicmab.esrsc.orgmdpi.com
Integration into Functional Materials
There are no specific findings on the exploration of this compound in optoelectronic materials or as a dye.
While the fabrication of composite materials and thin films is a significant area of materials science, with techniques like spray pyrolysis and cathodic electrochemical deposition being used for various materials, there is no information on the use of this compound in these fabrications. psdrej.netnih.govrsc.org
Catalytic Properties of this compound and its Metal Complexes
The electron-rich nature of polyhydroxy azo dyes and their ability to form stable complexes with transition metals open up possibilities for their use in catalysis. chemrevlett.comscielo.org.mx The electronic structure of the dye ligand can be tuned to influence the catalytic activity of the metal center.
Investigation into Metal-Free Catalysis
While much of the catalytic research focuses on metal complexes, there is growing interest in the potential for the organic dye itself to act as a "metal-free" catalyst or organocatalyst. rsc.org The azo group and hydroxyl moieties can participate in reactions by activating substrates through hydrogen bonding or by facilitating electron transfer processes.
For instance, some organic dyes have been shown to catalyze oxidation-reduction reactions. Research in this area is still emerging, but it represents a promising avenue for developing more sustainable catalytic systems that avoid the cost and toxicity associated with some transition metals. rsc.org One area of investigation is their use as photosensitizers in photocatalysis, where the dye absorbs light and initiates a chemical reaction, such as the degradation of other organic pollutants. researchgate.net
Design of Homogeneous and Heterogeneous Catalytic Systems
The primary catalytic applications of polyhydroxy azo dyes involve their metal complexes. These can be employed in two main types of systems:
Homogeneous Catalysis: In this setup, the metal-dye complex is dissolved in the same phase as the reactants. nih.gov This often leads to high catalytic activity and selectivity because the catalytic sites are readily accessible. For example, copper(II) complexes of certain azo dyes have been studied for the catalytic oxidation of pollutants in aqueous solutions. nih.gov The reaction rate in such systems can be influenced by factors like pH, temperature, and the concentration of an oxidizing agent like hydrogen peroxide. nih.gov
Heterogeneous Catalysis: A significant challenge with homogeneous catalysts is their separation from the reaction mixture after the process is complete. mdpi.com To overcome this, researchers are designing heterogeneous catalysts by immobilizing the metal-dye complexes on insoluble solid supports. researchgate.netnih.gov This approach combines the high activity of the molecular catalyst with the practical advantages of a solid catalyst, such as easy recovery and recyclability. The support can be materials like alumina, zeolites, or polymers. nih.govnih.gov These heterogeneous systems are being explored for a variety of organic transformations and for the degradation of persistent organic pollutants. nih.govrsc.org
Table 2: Comparison of Homogeneous and Heterogeneous Catalytic Systems Based on Azo Dyes
| Catalyst System | Description | Advantages | Disadvantages | Example Application |
|---|---|---|---|---|
| Homogeneous | Metal-azo dye complex is dissolved in the reaction medium. nih.gov | High activity and selectivity, mild reaction conditions. mdpi.com | Difficult to separate catalyst from products, potential for catalyst loss. mdpi.com | Oxidation of phenols in water. nih.gov |
| Heterogeneous | Metal-azo dye complex is immobilized on a solid support. researchgate.net | Easy catalyst separation and recycling, enhanced stability. mdpi.com | May have lower activity due to mass transfer limitations, potential for metal leaching. nih.gov | Degradation of textile dyes in wastewater. researchgate.netnih.gov |
Q & A
Q. What strategies mitigate reproducibility challenges in synthesizing this compound derivatives for tailored selectivity toward rare-earth ions?
- Methodological Answer : Use a Design of Experiments (DoE) approach to identify critical factors (e.g., substituent electronic effects, steric hindrance). Characterize derivatives via X-ray crystallography and DFT calculations to correlate structure-activity relationships .
Q. How do pH and ionic strength affect the stability constants of this compound-metal complexes, and how can these be rigorously quantified?
- Methodological Answer : Conduct potentiometric titrations under inert atmospheres (to avoid oxidation) and calculate stability constants using software like HYPERQUAD. Validate with UV-Vis titration data and account for ionic strength effects via the Debye-Hückel equation .
Q. What statistical methods are recommended for analyzing contradictory data in interlaboratory studies of this compound’s detection limits?
- Methodological Answer : Perform Grubbs’ test to identify outliers and ANOVA to assess interlaboratory variance. Use Bland-Altman plots to visualize bias and establish consensus protocols for detection limit reporting (e.g., IUPAC guidelines) .
Data Presentation and Critical Analysis
Q. How should researchers present conflicting data on the molar absorptivity of this compound complexes in peer-reviewed manuscripts?
- Methodological Answer : Tabulate comparative data with error margins and contextualize via literature survey (e.g., differences in instrumentation or buffer systems). Discuss potential sources of discrepancy (e.g., photodegradation, impurity profiles) in the Discussion section .
Q. What computational tools are suitable for modeling the electronic transitions of this compound-metal complexes, and how can these complement experimental findings?
- Methodological Answer : Use TD-DFT (Time-Dependent Density Functional Theory) with B3LYP/6-311+G(d,p) basis sets to simulate UV-Vis spectra. Compare calculated excitation energies with experimental λmax values and analyze frontier molecular orbitals for charge-transfer transitions .
Reproducibility and Ethical Reporting
Q. What minimal dataset details are required to ensure reproducibility of this compound-based analytical methods?
- Methodological Answer : Report raw spectrophotometric data (absorbance vs. wavelength), calibration curves with R² values, exact reagent grades, and instrument parameters (slit width, integration time). Deposit datasets in open-access repositories (e.g., Zenodo) with persistent identifiers .
Tables for Critical Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
